molecular formula C28H30ClN5O4 B1193479 RUVBL1/2-IN-B

RUVBL1/2-IN-B

Cat. No.: B1193479
M. Wt: 536.029
InChI Key: YLNPPGPPVHTVTJ-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RUVBL1/2-IN-B (also known as CB-6644) is a potent and selective allosteric inhibitor of the RUVBL1/2 complex, a AAA+ ATPase heterohexamer with critical roles in multiple oncogenic processes . This small molecule exerts its effect by binding at the interface between RUVBL1 and RUVBL2 subunits, trapping the complex in an ATP-bound conformation and thereby preventing ATP hydrolysis and its downstream functions . This mechanism effectively disrupts the chaperone activity of RUVBL1/2, which is essential for the assembly and stability of key macromolecular complexes involved in chromatin remodeling (e.g., INO80, TIP60), transcription, and DNA damage repair . In preclinical research, inhibition of the RUVBL1/2 complex by this compound has demonstrated remarkable anti-tumor activity. Studies show that it suppresses cancer cell growth and induces apoptosis in various models, including multiple myeloma, Burkitt's lymphoma, colorectal cancer, and melanoma . The compound is particularly effective in contexts where the RUVBL1/2 complex drives oncogenic translation or where the m6A reader YTHDF1 is overexpressed, making it a promising candidate for targeted cancer therapy research . Furthermore, transcriptomic analyses reveal that RUVBL1/2 inhibition downregulates genes and pathways related to cell proliferation, such as E2F targets and the G2/M checkpoint, while also modulating inflammatory responses . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C28H30ClN5O4

Molecular Weight

536.029

IUPAC Name

(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1

InChI Key

YLNPPGPPVHTVTJ-MOPGFXCFSA-N

SMILES

O=C([C@H]1C[C@@H](C2=NN=C(C3=CC(Cl)=CC=C3OCC)O2)CCC1)NC4=C(C)N(C)N(C5=CC=CC=C5)C4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RUVBL1/2-IN-B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of RUVBL1/2-IN-B with structurally or functionally analogous inhibitors, based on available data.

Table 1: Key Inhibitors of RUVBL1/2 ATPase Activity

Compound Name Structure/Scaffold IC50 (RUVBL1/RUVBL2) Mechanism of Action Therapeutic Context Key References
CB-6644 Undisclosed (proprietary) Not reported Inhibits ATPase activity, disrupts MYC chromatin association Neuroblastoma, pancreatic cancer
RUVBL1/2 ATPase-IN-1 Pyrazolo[1,5-a]pyrimidine-3-carboxamide 6.0 µM (RUVBL1), 7.7 µM (RUVBL2) Competitive ATPase inhibition, blocks complex assembly Broad cancer models
Pyrazolo Derivatives Pyrazolo[1,5-a]pyrimidine scaffold with benzyl/piperazinyl groups Variable (low µM range) Binds to ATPase domain, inhibits PAQosome maturation Lung cancer, radioresistance
Hypothetical this compound Likely similar to ATPase-IN-1 or CB-6644 Presumed comparable to ATPase-IN-1 ATPase inhibition, MYC/MYCN suppression, DNA damage accumulation High-risk cancers (e.g., neuroblastoma) Inferred

Mechanistic and Functional Comparisons

Potency and Selectivity CB-6644 demonstrates strong preclinical efficacy in MYCN-driven neuroblastoma, reducing tumor growth via MYC pathway suppression . RUVBL1/2 ATPase-IN-1 exhibits moderate potency (IC50 ~6–7 µM) but has a well-defined pyrazolo[1,5-a]pyrimidine scaffold optimized for structural manipulation . SAR studies highlight the necessity of a benzyl group (R2) and aromatic piperazinyl substituents (R4) for activity . this compound is hypothesized to bridge the gap between these compounds, offering improved ATPase inhibition while minimizing off-target effects.

Downstream Effects All inhibitors induce DNA damage accumulation and apoptosis via impaired Fanconi anemia complex function and stalled replication forks . Pyrazolo derivatives show efficacy in radioresistant lung cancer by blocking PAQosome-dependent DNA replication .

Structural and Binding Insights

  • Cryo-EM studies reveal that RUVBL1/2 conformational changes (compact ↔ stretched states) regulate DNA-binding domain accessibility . Inhibitors like ATPase-IN-1 may stabilize inactive conformations, preventing nucleic acid interactions .
  • CB-6644 ’s efficacy in vivo suggests high bioavailability, though its pharmacokinetic profile remains undisclosed .

Table 2: Therapeutic Context and Limitations

Compound Advantages Limitations
CB-6644 Strong MYC suppression, in vivo validation Limited structural/data transparency
ATPase-IN-1 Defined SAR, broad applicability Moderate potency (µM range)
This compound (Hypothetical) Improved selectivity Undefined pharmacokinetics and toxicity

Critical Analysis of Evidence

  • Contradictions : While CB-6644 and ATPase-IN-1 both target RUVBL1/2 ATPase activity, their reported mechanisms (MYC suppression vs. PAQosome disruption) suggest context-dependent effects .
  • Gaps : Structural data for CB-6644 and this compound are lacking, hindering direct mechanistic comparisons.
  • Consensus : RUVBL1/2 inhibition universally destabilizes oncogenic complexes, but scaffold differences influence therapeutic windows and downstream pathways .

Preparation Methods

High-Throughput Screening and Lead Identification

Compound B emerged from a screen of ~400,000 compounds in a custom library (Daiichi-Sankyo) targeting the ATPase activity of purified RUVBL1/2 heterohexamers. Initial hits were validated using biochemical assays measuring ATP hydrolysis inhibition. The lead compound underwent iterative medicinal chemistry optimization to enhance potency and selectivity, culminating in compound B (IC<sub>50</sub> = 59 nM against purified RUVBL1/2). Key modifications included stereochemical adjustments to minimize off-target effects, as evidenced by the synthesis of its inactive enantiomer, compound C (Figures 2A and S2B in).

Structural Features and Patent Overview

The chemical structure of compound B is detailed in patent WO 2015/125785 A1 (compound 40). While synthetic steps are proprietary, the patent discloses a core scaffold with substituted aromatic rings and chiral centers critical for binding to the ATPase domain. Resistance-conferring mutations in RUVBL1/2 (e.g., RUVBL1-E110K and RUVBL1-K265E) cluster at interfaces between RUVBL1 and RUVBL2 subunits, suggesting that compound B stabilizes a nucleotide-dependent conformation incompatible with ATP hydrolysis.

Biochemical and Cellular Validation

Compound B’s specificity was confirmed through kinase profiling (no inhibition of 140 kinases at 10 μM) and genetic rescue experiments. Mutant RUVBL1/2 variants (e.g., RUVBL1-P296S) restored ATPase activity and cell viability in compound B-treated NSCLC lines (Figures 2J–2L). Mechanistically, compound B blocks PAQosome maturation, leading to destabilization of PIKK-family proteins (DNA-PK<sub>CS</sub>, ATM, ATR) and replication fork collapse.

Synthetic Routes for Pyrazolo[1,5-a]pyrimidine-3-Carboxamides

Docking-Based Virtual Screening and Hit Identification

A separate effort identified pyrazolo[1,5-a]pyrimidine-3-carboxamides as RUVBL1/2 inhibitors through docking-based virtual screening. Compound 18 (IC<sub>50</sub> = 6.0 ± 0.6 μM against RUVBL1/2) served as the lead structure. Key synthetic steps included:

  • Boration and Benzylation : Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate underwent boration at position 6 using bis(pinacolato)diboron, followed by benzylation with substituted benzyl bromides.

  • Saponification : The ethyl ester intermediate was hydrolyzed to the carboxylic acid under basic conditions.

  • Amide Coupling : The carboxylic acid was coupled with substituted amines (e.g., phenylpiperazine derivatives) using HATU or EDCI as coupling agents.

Key Synthetic Intermediates and Yield Data

StepReactionKey Reagents/ConditionsYield (%)
1BorationBis(pinacolato)diboron, Pd(dppf)Cl<sub>2</sub>75–85
2BenzylationSubstituted benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF60–70
3SaponificationNaOH, EtOH/H<sub>2</sub>O85–90
4Amide CouplingHATU, DIPEA, DCM50–65

Structure-Activity Relationship (SAR) Analysis

Substituent effects on inhibitory activity were systematically evaluated (Table S1 in):

  • R<sub>1</sub> and R<sub>3</sub> : Methyl groups enhanced potency (compound 18 vs. 23 ).

  • R<sub>2</sub> : A benzyl group was essential; alkyl or hydrogen substitutions abolished activity (compounds 20 , 31 ).

  • R<sub>4</sub> : Aromatic piperazinyl groups (e.g., phenyl) improved binding over heteroaromatic or alkyl variants (compound 16 vs. 17 ).

Docking studies suggested that the benzyl (R<sub>2</sub>) and phenylpiperazinyl (R<sub>4</sub>) groups occupy hydrophobic pockets near the RUVBL1/2 ATP-binding site.

Comparative Analysis of RUVBL1/2 Inhibitors

Biochemical Potency and Selectivity

CompoundIC<sub>50</sub> (RUVBL1/2)Kinase Inhibition (10 μM)Key Target Validation
Compound B59 nMNoneRescue by RUVBL1/2 mutants
Pyrazolo 18 6.0 μMNot testedProteomics (13↑, 30↓ proteins)

Cellular Mechanisms

  • Compound B : Induces S-phase arrest and replication catastrophe in NSCLC by destabilizing PIKK kinases.

  • Pyrazolo 18 : Downregulates RUVBL1/2-dependent chaperones (e.g., TTT complex components) .

Q & A

Q. How can structural biology approaches guide the optimization of this compound derivatives?

  • Methodological Answer : Perform co-crystallization of RUVBL1/2 with the inhibitor to resolve binding modes. Use molecular dynamics simulations to predict affinity-enhancing mutations. Screen analogs via SPR or ITC for improved ATPase inhibition. Pair with functional assays (e.g., NanoBRET) to correlate structural changes with MYC suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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